2-Hydroxymethyl Atomoxetiene

Description

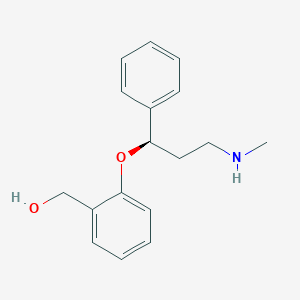

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18-12-11-17(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)13-19/h2-10,17-19H,11-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSYNTKLUNOCQR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432320 | |

| Record name | Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299435-92-0 | |

| Record name | 2-((1R)-3-(Methylamino)-1-phenylpropoxy)benzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0299435920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1R)-3-(METHYLAMINO)-1-PHENYLPROPOXY)BENZENEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98EAX636XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 2 Hydroxymethyl Atomoxetine

Elucidation of Phase I Metabolic Formation Pathways

The initial step in the metabolism of atomoxetine (B1665822) to 2-hydroxymethyl atomoxetine involves Phase I oxidation reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

Identification of Cytochrome P450 Enzymes in 2-Hydroxymethylation

The formation of 2-hydroxymethyl atomoxetine is a result of benzylic oxidation. nih.gov Research has identified specific cytochrome P450 enzymes responsible for this metabolic step. Studies using heterologously expressed CYP enzymes have shown that CYP2D6 and CYP2B6 are the primary catalysts for the formation of 2-hydroxymethyl atomoxetine. nih.govresearchgate.net While other isoforms like CYP1A1, CYP2J2, and CYP3A4 (with and without cytochrome b5) can also form this metabolite, their contribution is significantly lesser than that of CYP2B6 and CYP2D6. nih.gov

Influence of Genetic Polymorphisms of Primary Metabolizing Enzymes on 2-Hydroxymethyl Atomoxetine Formation Rate and Extent

The rate and extent of 2-hydroxymethyl atomoxetine formation are significantly influenced by genetic variations in the primary metabolizing enzyme, CYP2D6. cpicpgx.orgnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). cpicpgx.orgnih.gov

In individuals who are CYP2D6 poor metabolizers, there is a notable increase in the excretion of minor metabolites, including 2-hydroxymethyl atomoxetine and its conjugates. wikipedia.org This is because the primary metabolic pathway via 4-hydroxylation is compromised, leading to a greater reliance on alternative routes like 2-hydroxymethylation. nih.gov Consequently, the formation of 2-hydroxymethyl atomoxetine becomes a more prominent pathway of metabolism in individuals with lower CYP2D6 activity. nih.gov

Characterization of Phase II Metabolism: Glucuronidation of 2-Hydroxymethyl Atomoxetine

Following its formation in Phase I, 2-hydroxymethyl atomoxetine can undergo Phase II metabolism, specifically O-glucuronidation. nih.govnih.gov This process involves the conjugation of the hydroxyl group of the metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting 2-hydroxymethyl-atomoxetine-O-glucuronide is a more water-soluble compound, facilitating its excretion from the body. nih.gov This glucuronidated conjugate has been identified as one of the metabolites of atomoxetine in humans. nih.gov

Comparative Biotransformation Studies Across In Vitro and In Vivo Models

The metabolism of atomoxetine, including the formation of 2-hydroxymethyl atomoxetine, has been investigated in various experimental systems to understand species differences and to extrapolate findings to humans.

Analysis in Human Liver Microsomes (HLM) and Animal Liver Microsomes (MLM, RLM)

In vitro studies using human liver microsomes (HLM) have been instrumental in identifying the enzymes involved in atomoxetine metabolism. nih.govbohrium.com These studies have confirmed the role of CYP2D6 and CYP2B6 in the formation of 2-hydroxymethyl atomoxetine. nih.govresearchgate.net

Comparative studies with mouse liver microsomes (MLM) and rat liver microsomes (RLM) have revealed species-specific differences in atomoxetine metabolism. nih.govbohrium.com For instance, the formation of certain aldehyde metabolites was found to be lower in HLM compared to MLM and RLM. nih.gov Such differences are crucial for selecting appropriate animal models for preclinical toxicity studies. nih.gov

Examination in Animal Models (e.g., Mouse, Rat, Dog)

In vivo studies in animal models such as mice, rats, and dogs have provided further insights into the biotransformation of atomoxetine. nih.govnih.gov In mice, 2-hydroxymethyl atomoxetine has been identified as a metabolite. nih.gov These animal studies, in conjunction with in vitro data, help to build a comprehensive picture of the metabolic fate of atomoxetine and its various metabolites, including 2-hydroxymethyl atomoxetine. nih.gov

Mechanistic Investigations and Research Implications of 2 Hydroxymethyl Atomoxetine

Exploration of Potential for Bioactivation and Reactive Metabolite Formation Pathways

The biotransformation of atomoxetine (B1665822) can lead to the generation of reactive metabolites, which are chemical species that can potentially form covalent bonds with cellular macromolecules. tandfonline.com While much of the research on atomoxetine's bioactivation has centered on its major metabolic pathways, the formation of 2-hydroxymethyl atomoxetine also presents a potential, albeit less prominent, route to reactive intermediates. nih.govebmconsult.com

Investigations into atomoxetine metabolism have identified the formation of aldehyde intermediates. nih.gov The existence of hydroxycarboxy-atomoxetine as a downstream metabolite suggests that an aldehyde is formed via the oxidation of an alcohol, such as the hydroxymethyl group in 2-hydroxymethyl atomoxetine. nih.gov Such aldehyde intermediates are electrophilic and can be considered reactive metabolites.

One study systematically investigated atomoxetine's metabolism in human, mouse, and rat liver microsomes and uncovered two methoxyamine-trapped aldehydes, designated M30 and M31. nih.gov The formation of one of these aldehydes, M31, was found to be exclusively catalyzed by CYP2D6, the same enzyme implicated in the formation of 2-hydroxymethyl atomoxetine. nih.govpharmgkb.org This suggests a potential link between the 2-hydroxymethylation pathway and subsequent bioactivation to an aldehyde. Although the formation of these aldehydes was observed to be lower in human liver microsomes compared to those from mice and rats, their discovery provides a mechanistic basis for further investigation into the bioactivation potential of atomoxetine's minor metabolic pathways. nih.gov

Another proposed bioactivation pathway for atomoxetine involves its metabolism to p-toluquinone, a reactive electrophile. tandfonline.com However, this pathway proceeds through 4-hydroxylation and O-dealkylation, rather than the 2-hydroxymethylation route. tandfonline.com

Role of 2-Hydroxymethyl Atomoxetine in Proposed Mechanistic Contributions to Downstream Biochemical Processes (e.g., Aldehyde Intermediates)

The formation of 2-hydroxymethyl atomoxetine is a key initial step in a secondary metabolic cascade. This alcohol metabolite can undergo further oxidation to form an aldehyde intermediate, which is then rapidly converted to a carboxylic acid metabolite, identified as hydroxycarboxy-atomoxetine. nih.gov This progression from alcohol to aldehyde to carboxylic acid is a common biochemical pathway for the metabolism of xenobiotics.

The aldehyde intermediate in this pathway is of particular mechanistic interest. Aldehydes are inherently reactive and can participate in various downstream processes, including covalent binding to proteins and other cellular nucleophiles, which is a mechanism often associated with drug-induced toxicity. nih.gov Research has shown that the formation of atomoxetine-derived aldehydes is catalyzed by multiple cytochrome P450 enzymes, with CYP2C8 and CYP2B6 being major contributors to one aldehyde (M30) and CYP2D6 being the sole contributor to another (M31). nih.gov

The role of 2-hydroxymethyl atomoxetine as a precursor to these reactive species becomes more significant in individuals with compromised CYP2D6 activity, known as poor metabolizers. researchgate.netnih.gov In these individuals, the primary 4-hydroxylation pathway is diminished, leading to a metabolic shift that enhances the contribution of minor pathways, including the formation of 2-hydroxymethyl atomoxetine via enzymes like CYP2B6. nih.gov Consequently, this could lead to increased flux through the aldehyde formation pathway, a hypothesis that warrants further investigation. The downstream products also include glucuronidated conjugates, such as 2-hydroxymethyl-ATX-O-glucuronide, which represents a detoxification pathway. nih.gov

In Vitro Studies on Enzymatic Activity and Substrate Specificity for 2-Hydroxymethyl Atomoxetine Formation

In vitro studies utilizing human liver microsomes (HLMs) and heterologously expressed recombinant CYP enzymes have been crucial in elucidating the enzymatic basis for 2-hydroxymethyl atomoxetine formation. These studies have confirmed that it is a minor metabolic pathway in individuals with normal CYP2D6 function but becomes more prominent when the primary pathway is less active. nih.gov

A comprehensive study using a panel of single-donor HLMs with varying CYP2D6 genotypes demonstrated that as CYP2D6 activity decreases, the formation of 2-hydroxymethyl atomoxetine becomes a more predominant route of metabolism. nih.gov This research identified CYP2B6 as a key enzyme responsible for this specific metabolic transformation. nih.gov

Further screening with a panel of heterologously expressed CYP450 enzymes confirmed the roles of specific isoforms in this pathway.

Table 1: Cytochrome P450 Isoforms Involved in 2-Hydroxymethyl Atomoxetine Formation

| Enzyme | Role in 2-CH₂OH-ATX Formation | Reference |

| CYP2B6 | High rate of formation | nih.gov |

| CYP2D6 | High rate of formation | nih.gov |

| CYP1A1 | Lesser extent of formation | nih.gov |

| CYP2J2 | Lesser extent of formation | nih.gov |

| CYP3A4 | Lesser extent of formation | nih.gov |

This data highlights that while multiple enzymes can catalyze the reaction, CYP2B6 and CYP2D6 are the most significant contributors. nih.gov The involvement of multiple enzymes underscores the complexity of atomoxetine metabolism and the potential for alternative pathways to compensate when a primary enzyme is impaired. The kinetic parameters for the formation of 2-hydroxymethyl atomoxetine have not been as extensively characterized as those for the major metabolite, 4-hydroxyatomoxetine, reflecting its status as a minor pathway. nih.gov

Analytical Methodologies for the Detection and Quantification of 2 Hydroxymethyl Atomoxetine

Development and Validation of Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in separating 2-Hydroxymethyl Atomoxetine (B1665822) from its parent compound, Atomoxetine, and other related substances. The development and validation of these methods are essential for reliable identification and quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of Atomoxetine and its metabolites, including 2-Hydroxymethyl Atomoxetine. nih.gov These methods offer high resolution and sensitivity.

UHPLC systems, in particular, are used to resolve, identify, and relatively quantify Atomoxetine and its metabolites. nih.gov These systems often employ reversed-phase columns, such as a C18 column, with a gradient elution. nih.govresearchgate.netinnovareacademics.indergipark.org.tr The mobile phase typically consists of an aqueous component, like monobasic potassium dihydrogen orthophosphate or water with additives like formic acid, and an organic modifier such as acetonitrile (B52724) or methanol. nih.govresearchgate.netinnovareacademics.in Detection is commonly performed using Diode Array Detectors (DAD) or UV detectors at specific wavelengths, for instance, 215 nm or 270 nm. researchgate.netinnovareacademics.in The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and robustness. innovareacademics.indergipark.org.trresearchgate.net

Table 1: Example HPLC/UHPLC Method Parameters for Atomoxetine and Metabolite Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | UHPLC | nih.gov |

| Column | XDB C-18, 100 mm x 2.1 mm | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Mobile Phase | Gradient of aqueous acetonitrile containing 0.1% formic acid | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection | UV at 215 nm / Mass Spectrometry | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and screening of Atomoxetine and its biotransformation products in biological samples like urine. researchgate.net It is a simple, versatile, and cost-effective method that allows for the parallel separation of multiple samples. nih.gov

In the context of Atomoxetine metabolite studies, urine samples can be prepared through hydrolysis and extraction before being spotted on TLC plates. researchgate.net The separation is achieved using various mobile phase systems. researchgate.net Following separation, the spots of the native drug and its metabolites, including hydroxylated forms, are identified by their retention factor (Rf) values and visualized using chromogenic reagents. researchgate.net For more definitive identification, the separated spots can be further analyzed by mass spectrometry. researchgate.net TLC is particularly useful for monitoring the progress of degradation studies and confirming the complete degradation of the parent drug. nih.gov

Table 2: TLC System for Atomoxetine Metabolite Screening

| Parameter | Description | Source |

|---|---|---|

| Application | Screening of Atomoxetine and its biotransformation products in urine. | researchgate.net |

| Sample Preparation | Acid hydrolysis followed by liquid-liquid extraction. | researchgate.net |

| Stationary Phase | Silica (B1680970) gel plates (e.g., aluminum silica plates 60 F254). | nih.gov |

| Mobile Phase Example | Various systems, including those proposed by The International Association of Forensic Toxicologists. One example is Methanol: Chloroform (70:30, v/v). | researchgate.netnih.gov |

| Detection | Visualization with chromogenic reagents and UV scanning (e.g., at 220 nm). | researchgate.netnih.gov |

| Identification | Based on Rf values and confirmed by mass spectrometry. | researchgate.net |

Application of Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive quantification of 2-Hydroxymethyl Atomoxetine. When coupled with liquid chromatography, it provides a high degree of selectivity and sensitivity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a benchmark for the quantitative analysis of Atomoxetine and its metabolites in various biological samples. nih.govnih.gov This method offers excellent sensitivity and specificity, often utilizing a simple sample preparation step like protein precipitation. nih.govnih.govrsc.org For quantification, a deuterated internal standard, such as d3-atomoxetine, is commonly used. nih.govnih.gov The analysis is typically performed in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions. nih.govrsc.org

For more in-depth structural characterization and identification of novel metabolites, high-resolution mass spectrometry (HRMS) techniques like Quadrupole-Orbitrap Mass Spectrometry are employed. nih.govicmm.ac.cn UHPLC coupled with a Q Exactive Orbitrap MS has been successfully used to identify and profile Atomoxetine metabolites, including 2-Hydroxymethyl Atomoxetine. nih.gov This technology provides high mass accuracy (typically below 5 ppm) and resolution (up to 240,000 FWHM), which is crucial for distinguishing between isobaric compounds and confirming elemental compositions. icmm.ac.cnthermofisher.com Targeted MS/MS scans are performed to obtain fragmentation patterns, which aid in the structural elucidation of the metabolites. nih.gov

Table 3: Mass Spectrometry Parameters for Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | UHPLC-Q Exactive Orbitrap MS | nih.gov |

| Ionization Mode | Positive mode with electrospray ionization (ESI) | nih.gov |

| Mass Range | m/z 80 to 1200 | nih.gov |

| MS/MS Fragmentation | Targeted mode with ramp collision energy (e.g., 15, 20, 30 eV) | nih.gov |

| Mass Analyzer | Orbitrap, providing high resolution and mass accuracy | nih.govicmm.ac.cn |

Methodologies for Impurity Profiling and Quality Control in Atomoxetine Research

2-Hydroxymethyl Atomoxetine is recognized as a potential impurity in the bulk drug substance of Atomoxetine. simsonpharma.comallmpus.com Impurities can arise during the manufacturing process as byproducts or form over time as degradation products. Therefore, rigorous quality control and impurity profiling are essential to ensure the safety and efficacy of the final drug product.

The analytical methods described previously, such as HPLC and LC-MS, are central to impurity profiling. HPLC with UV detection is used to separate and quantify known and unknown impurities against a reference standard. A typical method might use a C8 or C18 column with a mobile phase of an aqueous buffer and an organic solvent to achieve separation. LC-MS/MS is particularly valuable for identifying the structure of unknown impurities by providing accurate mass and fragmentation data. The presence of 2-Hydroxymethyl Atomoxetine must be monitored and controlled within specified limits as per regulatory guidelines.

Bioanalytical Method Development for Complex Biological Matrices (e.g., Liver Microsomes, Urine)

The analysis of 2-Hydroxymethyl Atomoxetine in complex biological matrices like liver microsomes and urine is crucial for understanding the metabolism and disposition of Atomoxetine. Bioanalytical methods must be robust, sensitive, and selective to accurately measure low concentrations of the metabolite in the presence of endogenous interferences.

Metabolomic approaches using UHPLC-Q Exactive MS have been applied to profile the metabolism of Atomoxetine in human, mouse, and rat liver microsomes (HLM, MLM, and RLM). nih.gov These in vitro systems are used to identify the enzymes responsible for metabolite formation and to study species differences in metabolism. nih.gov For instance, studies have shown that 2-Hydroxymethyl Atomoxetine is a minor metabolite identified in such systems. nih.gov

For quantitative analysis in biological fluids, LC-MS/MS methods are developed and validated. nih.govnih.gov A validated LC-MS/MS assay for Atomoxetine in human plasma and in vitro cellular samples involved a simple protein precipitation step, followed by rapid chromatographic separation and detection. nih.govnih.gov Such methods are validated for linearity, accuracy, precision, selectivity, and matrix effect to ensure reliable results. nih.govnih.gov Studies have also successfully identified Atomoxetine metabolites, including hydroxylated forms, in urine samples from individuals who have taken the drug. researchgate.netresearchgate.net These bioanalytical methods are fundamental for pharmacokinetic studies and for understanding the metabolic fate of Atomoxetine in vivo. researchgate.netnih.gov

Research Applications and Future Directions in 2 Hydroxymethyl Atomoxetine Studies

Contribution to Comprehensive Metabolic Profiling of Atomoxetine (B1665822)

The biotransformation of atomoxetine, a medication used for Attention Deficit Hyperactivity Disorder (ADHD), is a complex process primarily dominated by the enzyme CYP2D6, leading to the formation of 4-hydroxyatomoxetine. nih.govnih.gov However, the metabolic landscape of atomoxetine is more intricate, with 2-Hydroxymethyl atomoxetine emerging as a crucial, albeit minor, metabolite. nih.gov

In individuals with lower CYP2D6 activity, the metabolic pathway shifts, making the formation of 2-Hydroxymethyl atomoxetine a more prominent route. nih.gov This alternative pathway is primarily catalyzed by the enzyme CYP2B6. nih.gov Studies have shown that in human liver microsomes (HLMs) with compromised CYP2D6 function, the relative contribution of metabolic pathways like N-demethylation and 2-methylhydroxylation, which produces 2-Hydroxymethyl atomoxetine, increases. nih.gov This shift underscores the importance of understanding these secondary metabolic routes for a complete picture of atomoxetine's fate in the body.

Table 1: Key Enzymes and Metabolites in Atomoxetine Metabolism

| Parent Compound | Primary Metabolite | Key Enzyme (Primary Pathway) | Secondary Metabolite | Key Enzyme (Secondary Pathway) |

|---|---|---|---|---|

| Atomoxetine | 4-hydroxyatomoxetine | CYP2D6 | 2-Hydroxymethyl atomoxetine | CYP2B6 |

| Atomoxetine | 4-hydroxyatomoxetine | CYP2D6 | N-desmethylatomoxetine | CYP2C19 |

Implications for In Vitro to In Vivo Extrapolation in Pharmacokinetic Modeling

The process of in vitro to in vivo extrapolation (IVIVE) is a cornerstone of modern pharmacokinetic modeling, aiming to predict a drug's behavior in the human body based on laboratory data. frontiersin.orgfrontiersin.org The study of 2-Hydroxymethyl atomoxetine provides a compelling case for the importance of incorporating minor metabolic pathways into these models for accurate predictions.

Therefore, accurate PBPK models for atomoxetine must account for the activity of CYP2B6 and the formation rate of 2-Hydroxymethyl atomoxetine to provide reliable predictions of drug exposure, especially in patient populations with varying CYP2D6 genotypes. nih.gov This detailed understanding allows for a more nuanced approach to IVIVE, moving beyond a single primary metabolic pathway to a more holistic view that encompasses the contributions of secondary routes. mdpi.com

Design of Advanced Research Models for Metabolite-Mediated Biological Assessment

The identification of 2-Hydroxymethyl atomoxetine and its formation pathway opens up new avenues for designing advanced research models to assess the biological activity of atomoxetine's metabolites. In vitro systems, such as those using human liver microsomes or heterologously expressed cytochrome P450 enzymes, have been instrumental in characterizing the formation of 2-Hydroxymethyl atomoxetine. nih.gov

These models can be further refined to investigate the potential pharmacological or toxicological effects of 2-Hydroxymethyl atomoxetine itself. By isolating this metabolite, researchers can conduct specific assays to determine if it interacts with the norepinephrine (B1679862) transporter, the primary target of atomoxetine, or other receptors and enzymes in the body. nih.govdrugbank.com

Furthermore, the development of PBPK models that incorporate the formation and clearance of 2-Hydroxymethyl atomoxetine can be used to simulate its concentration in various tissues. d-nb.info This allows for a virtual assessment of its potential biological impact in different physiological contexts, guiding further in vivo studies in animal models. Such advanced research models are crucial for a comprehensive safety and efficacy assessment of atomoxetine, considering the complete metabolic profile rather than just the parent drug.

Unexplored Research Avenues in Metabolite-Enzyme Interactions and Downstream Biological Signaling

While the primary enzyme responsible for the formation of 2-Hydroxymethyl atomoxetine has been identified as CYP2B6, the full spectrum of its interactions with other enzymes and its potential effects on downstream biological signaling pathways remain largely unexplored. nih.gov

Future research should focus on several key areas. A thorough investigation into the potential for 2-Hydroxymethyl atomoxetine to inhibit or induce various cytochrome P450 enzymes is warranted. This is crucial as such interactions could lead to drug-drug interactions when atomoxetine is co-administered with other medications.

Another important research avenue is to explore the potential biological activity of 2-Hydroxymethyl atomoxetine. Does it possess any pharmacological activity at the norepinephrine transporter or other neuronal targets? Does it contribute to the therapeutic effects or adverse events associated with atomoxetine treatment? Answering these questions will require a combination of in vitro binding and functional assays, as well as in vivo studies in animal models.

Q & A

Q. How can the mechanism of action of this compound be investigated at the molecular level?

- Answer : Employ surface plasmon resonance (SPR) for binding affinity studies with target proteins (e.g., dopamine transporters). Combine with molecular docking simulations (AutoDock Vina) to predict interaction sites. Validate findings via site-directed mutagenesis and functional assays (e.g., radioligand displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.